molecular formula C12H14BrNO2 B13505723 Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13505723
M. Wt: 284.15 g/mol
InChI Key: DCYPXAAVDHNPJX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent esterification can be achieved using ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted tetrahydroisoquinolines.
  • Oxidation reactions produce quinoline derivatives.
  • Reduction reactions result in alcohol derivatives.

Scientific Research Applications

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is largely dependent on its interaction with biological targets. The bromine atom and ester group play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

    6-bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl ester group but shares the bromine substitution.

    Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure without the bromine atom.

Uniqueness: Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in the synthesis of diverse chemical entities and in the exploration of new pharmacological agents .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-5,11,14H,2,6-7H2,1H3

InChI Key

DCYPXAAVDHNPJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)Br

Origin of Product

United States

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